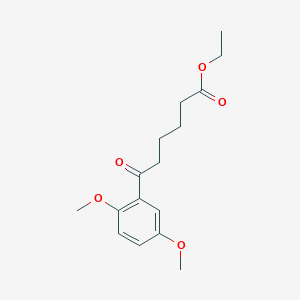

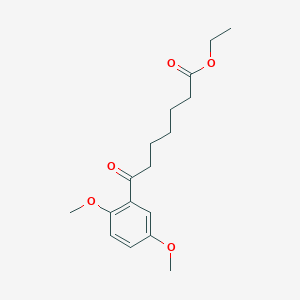

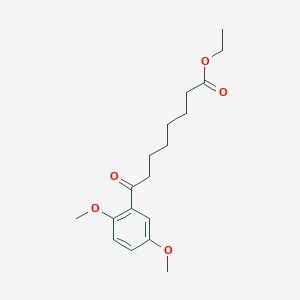

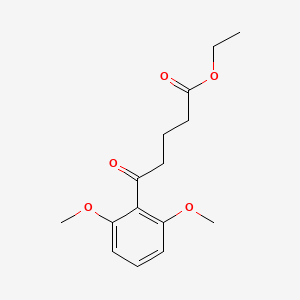

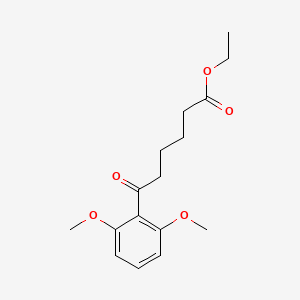

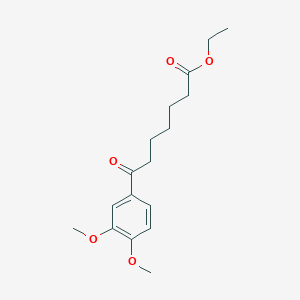

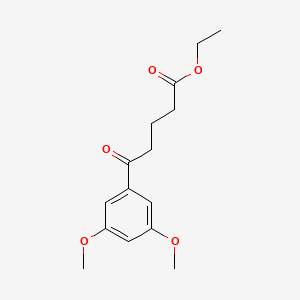

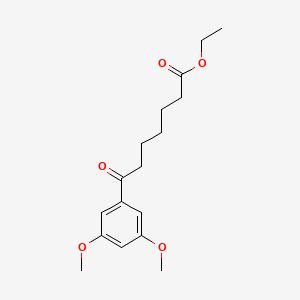

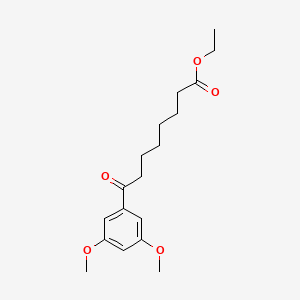

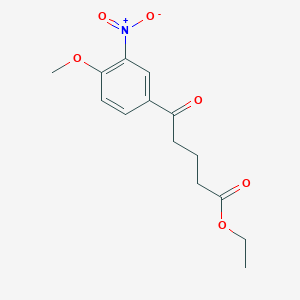

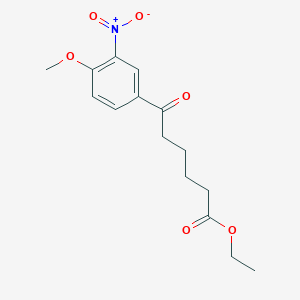

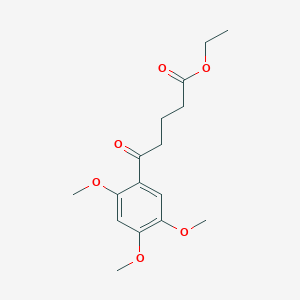

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The first paper describes the synthesis of various heterocyclic compounds by reacting ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) with different amines. Although the specific compound Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate is not synthesized in this study, the methods used could potentially be adapted for its synthesis. The reaction conditions and the types of amines used play a crucial role in determining the structure of the final heterocyclic compounds .

Molecular Structure Analysis

The second paper provides an example of a molecular structure analysis of a synthesized compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. The compound was characterized using NMR and mass spectral analysis, and its structure was confirmed by single crystal X-ray diffraction studies. This paper demonstrates the importance of these analytical techniques in confirming the molecular structure of synthesized compounds, which would be relevant for the analysis of Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate .

Chemical Reactions Analysis

The reactions described in the first paper involve the formation of heterocyclic compounds from EMDV and various amines. The paper details the conditions under which these reactions occur, such as acidic or neutral conditions, which influence the formation of different heterocyclic structures. These reactions are important for understanding the chemical behavior of similar compounds, including Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate, they do provide insights into the properties of structurally related compounds. For example, the second paper discusses the crystal system and space group of the synthesized compound, as well as the presence of intramolecular hydrogen bonds and π-π interactions that contribute to its structural stability. These findings highlight the importance of such interactions in the physical stability and potential pharmacological properties of related compounds .

科学的研究の応用

1. Fluorescence and Micellization Studies

Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, a related compound, has been studied for its physicochemical properties, including fluorescence quenching and micellization in organized media. This research reveals potential applications in studying intermolecular interactions and critical micelle concentration determination using fluorescence techniques (Khan, Asiri, & Al-Thaqafy, 2016).

2. Anti-Proliferative Activity in Cancer Research

Compounds with structural similarities to Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate have been synthesized and evaluated for anti-proliferative activity against human cancer cell lines. These compounds showed significant cytotoxic activity and potential for cancer treatment research (Kamal et al., 2015).

3. Chemical Synthesis and Reactivity Studies

Research into the synthesis and reactivity of compounds similar to Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate has been conducted. This includes the study of different quinolones and tetrahydro-4-oxoquinolines obtained by oxidation processes, demonstrating the compound's versatility in organic synthesis (Guillou et al., 1998).

4. Photopolymerisable Liquid Crystals

In the field of materials science, derivatives of 3,4,5-trimethoxyphenyl compounds have been used in the synthesis of photopolymerizable liquid crystals. These materials have potential applications in electronic and photonic devices due to their unique optical properties (McGlashon et al., 2012).

5. Novel Synthetic Procedures in Organic Chemistry

New synthetic procedures have been developed for compounds structurally similar to Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate. These procedures are significant for the synthesis of complex organic molecules and have broad applications in pharmaceuticals and material sciences (Blandin, Carpentier, & Mortreux, 1998).

6. Reactivity in Flavor Compounds

Research on the photooxidation reactivity of five-membered heterocyclic compounds, including those with trimethoxyphenyl groups, highlights their potential use in understanding flavor compound stability and reactivity, relevant in food chemistry (Chen & Ho, 1996).

将来の方向性

特性

IUPAC Name |

ethyl 5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-16(18)8-6-7-12(17)11-9-14(20-3)15(21-4)10-13(11)19-2/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJUNXCHRQLILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。